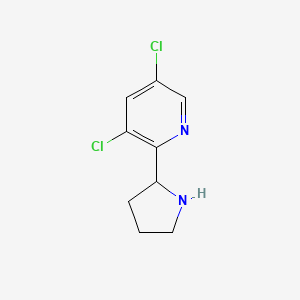

3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10Cl2N2 |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

3,5-dichloro-2-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H10Cl2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |

InChI Key |

GDKYWZKFGITITI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 Pyrrolidin 2 Yl Pyridine

Approaches to the Dichloropyridine Core

The 3,5-dichloropyridine (B137275) unit is a key building block. Its synthesis can be achieved through direct functionalization of a pre-existing pyridine (B92270) ring, building the ring from acyclic precursors, or by manipulating halogens on a polysubstituted pyridine.

Direct chlorination of pyridine rings at the 3- and 5-positions is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. nih.gov Such reactions often demand harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and may result in mixtures of regioisomers. nsf.govchemrxiv.org

A more refined and regioselective method involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This strategy utilizes Zincke imine intermediates. The pyridine ring is temporarily opened, and the resulting acyclic imine undergoes highly regioselective halogenation under mild conditions before the pyridine ring is reformed. nsf.govnih.gov This approach provides excellent control for installing a halogen at the 3-position. chemrxiv.orgnih.gov

Table 1: Comparison of Halogenation Strategies for Pyridine

| Method | Reagents/Conditions | Selectivity | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Electrophilic Halogenation | Elemental Halides (e.g., Cl₂), Lewis/Brønsted Acids, High Temp. | 3-selective, but often yields mixtures | Direct approach | Harsh conditions, low yields, poor regioselectivity | nsf.govchemrxiv.org |

| Zincke Imine Intermediate | 1. Ring opening (e.g., dibenzylamine) 2. Halogenation (e.g., NBS, NIS) 3. Ring closure (e.g., NH₄OAc) | Highly 3-regioselective | Mild conditions, high regioselectivity, broad substrate scope | Multi-step process | nsf.govchemrxiv.orgnih.gov |

Building the dichloropyridine ring from acyclic precursors, known as de novo synthesis, offers an alternative to functionalizing a pre-formed ring. This approach ensures the desired substitution pattern from the outset. One notable industrial process involves a two-step sequence. epo.orggoogle.com First, acrylonitrile (B1666552) reacts with anhydrous chloral (B1216628) in the presence of a copper(I) catalyst to construct a 2,3,5-trichloropyridine (B95902) intermediate. epo.orggoogle.com In the second step, this intermediate undergoes a selective reductive dehalogenation at the 2-position using zinc metal in an acidic medium to yield the final 3,5-dichloropyridine. epo.orggoogle.com

General methods like the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, also represent a classic de novo strategy for pyridine synthesis. beilstein-journals.org

Halogen exchange provides a route to dichloropyridines by starting with a polyhalogenated pyridine and selectively replacing specific halogen atoms. For instance, pentachloropyridine (B147404) can serve as a starting material where some chlorine atoms are exchanged for fluorine using reagents like potassium fluoride. google.comgoogle.com While this is often used to produce fluorinated pyridines, careful control of conditions is critical.

More pertinent to the synthesis of 3,5-dichloropyridine is the reductive dehalogenation of more highly chlorinated pyridines. As mentioned previously, the reduction of 2,3,5-trichloropyridine with zinc is a key step in a de novo synthesis but can also be considered a halogen removal strategy. epo.orggoogle.com Similarly, starting with pentachloropyridine, a controlled reaction with zinc metal can furnish 3,5-dichloropyridine. google.comgoogle.com Another advanced technique is the halogen-dance reaction, where a halogen atom migrates from one position to another on the pyridine ring under the influence of a strong base, although this may be less direct for the target pattern. clockss.org

Synthesis of the Pyrrolidin-2-yl Moiety

The pyrrolidine (B122466) ring is a prevalent feature in many biologically active molecules, and numerous methods for its synthesis have been developed. For incorporation into the target molecule, stereocontrol at the 2-position is a critical consideration.

Achieving a specific stereochemistry at the C2 position of the pyrrolidine ring is crucial. Biocatalysis offers a highly efficient and environmentally friendly approach. Transaminases, for example, can be used to perform asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving high enantiomeric excess (>99.5%) for both (R) and (S) enantiomers. nih.gov

Other stereoselective methods include:

Use of Chiral Pool Precursors: Optically pure starting materials like (S)-proline or 4-hydroxyproline (B1632879) are commonly functionalized to create a wide array of chiral pyrrolidine derivatives. mdpi.com

Asymmetric Hydrogenation: The diastereoselective hydrogenation of highly substituted pyrrole (B145914) systems over a heterogeneous catalyst can create up to four new stereocenters with excellent control. researchgate.net

Auxiliary-Controlled Reactions: Chiral auxiliaries, such as those derived from η4-dienetricarbonyliron complexes, can direct the formation of a new stereocenter during reductive amination cascades, leading to 2-substituted pyrrolidines with excellent diastereoselectivity. acs.org

Table 2: Selected Stereoselective Methods for 2-Substituted Pyrrolidine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Stereoselectivity | Citation |

|---|---|---|---|---|

| Biocatalysis | Transaminase (TA) | ω-chloroketones | >99.5% ee | nih.gov |

| Chiral Auxiliary | η4-dienetricarbonyliron complex | Keto-aldehyde side-chains | Excellent diastereoselectivity | acs.org |

| Asymmetric Hydrogenation | Rhodium on Alumina (B75360) (Rh/Al₂O₃) | Substituted Pyrroles | High diastereomeric excess | researchgate.net |

| Chiral Pool | (S)-prolinol (from Proline) | N/A (starting material) | Inherently chiral | mdpi.com |

Cycloaddition reactions provide a powerful and direct method for constructing the five-membered pyrrolidine ring. researchgate.net The [3+2] dipolar cycloaddition is the most prominent strategy in this class. nih.gov This reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, which is usually an alkene. eurekaselect.com

Azomethine ylides can be generated through various methods, including the reductive treatment of tertiary amides or lactams using catalysts like Vaska's complex. acs.org Modern advancements include the use of photoredox catalysis to enable the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. nih.gov These methods are valuable for creating structurally diverse and highly functionalized pyrrolidine rings. acs.orgacs.org

Reduction of Pyrroline (B1223166) or Pyrrolidone Precursors

The reduction of 3-pyrroline, which can be synthesized from starting materials like (Z)-1,4-dichloro-2-butene, provides a direct route to the pyrrolidine core. orgsyn.orgorganic-chemistry.org Catalytic hydrogenation is a frequently employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere. This process effectively saturates the double bond of the pyrroline ring to yield the corresponding pyrrolidine.

Alternatively, pyrrolidones serve as readily available precursors. The lactam functionality of a suitable 2-substituted pyrrolidone can be completely reduced to the corresponding amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a classic and highly effective reagent for this transformation, capable of reducing the amide bond to an amine. nih.gov More modern approaches may utilize hydrosilylation conditions, for example, employing a cobalt catalyst like Co₂(CO)₈ in the presence of a silane (B1218182) such as phenylsilane, which can selectively reduce the lactam to a pyrrolidine. organic-chemistry.org The choice of reducing agent can sometimes be tuned to achieve different products; for instance, under specific hydrosilylation conditions, levulinic acid and an aromatic amine can yield either a pyrrolidone or a fully reduced pyrrolidine. organic-chemistry.org

Coupling Strategies: Formation of the C-C Bond between Pyridine and Pyrrolidine

The crucial step in synthesizing the target compound is the formation of the carbon-carbon bond between the C-2 position of the 3,5-dichloropyridine ring and the C-2 position of the pyrrolidine ring. Several modern organic chemistry strategies are applicable here.

Nucleophilic Substitution Reactions on Halogenated Pyridines with Pyrrolidine Derivatives

Nucleophilic aromatic substitution (SNAr) represents a direct approach to forming the C-C bond. In this strategy, a nucleophilic pyrrolidine derivative attacks an electrophilic halogenated pyridine. The pyridine ring must be sufficiently electron-deficient to facilitate the attack, a condition that is met in 3,5-dichloropyridine, where the chlorine atoms are electron-withdrawing.

The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing a leaving group (e.g., a halogen) to form a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the halide restores the aromaticity of the pyridine ring and yields the coupled product. For this specific transformation, a stabilized carbanion at the C-2 position of an N-protected pyrrolidine would be required as the nucleophile. This can be generated by deprotonation using a strong base like lithium diisopropylamide (LDA). This carbanion would then attack a suitable pyridine precursor, such as 2,3,5-trichloropyridine, with the chlorine at the 2-position acting as the leaving group. The feasibility of such aminodechlorination reactions on activated aromatic systems is well-established. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig Type for C-C/C-N Bond Formation)

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C and C-N bonds.

Suzuki Coupling The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a highly effective method for this synthesis. wikipedia.org A plausible route involves the reaction of a 2-pyrrolidinylboronic acid or a more stable equivalent, such as a MIDA boronate ester, with a halo-dichloropyridine like 2-bromo-3,5-dichloropyridine (B80469) or 2,3,5-trichloropyridine. harvard.edu Research has demonstrated the successful ligand-free Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids using a palladium acetate (B1210297) catalyst in an aqueous medium, which selectively yields 3,5-dichloro-2-arylpyridines. nih.gov This precedent strongly supports the viability of using a pyrrolidine-based boronic acid as the coupling partner to form the desired C-C bond.

| Parameter | Typical Conditions for Suzuki Coupling |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ nih.govorganic-chemistry.org |

| Ligand | Often ligand-free in aqueous media; phosphine (B1218219) ligands (e.g., PCy₃, SPhos) for more complex systems. harvard.edunih.gov |

| Base | K₃PO₄, Na₂CO₃, or K₂CO₃ nih.govnih.gov |

| Solvent | Toluene, Dioxane/Water, or Water/Organic Solvent mixtures nih.govnih.gov |

| Temperature | Room temperature to 100 °C organic-chemistry.orgnih.gov |

Negishi Coupling The Negishi coupling provides an alternative pathway, reacting an organozinc compound with an organohalide. researchgate.net This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents. organic-chemistry.orgnih.gov The synthesis would involve preparing a 2-pyrrolidinylzinc halide, likely via the deprotonation of an N-protected pyrrolidine followed by transmetalation with a zinc salt (e.g., ZnCl₂). This organozinc reagent would then be coupled with 2-bromo-3,5-dichloropyridine in the presence of a palladium catalyst. The development of solid, air-stable 2-pyridylzinc reagents highlights the practicality and expanding scope of this reaction for creating bonds to heterocyclic rings. organic-chemistry.orgnih.gov

| Parameter | Typical Conditions for Negishi Coupling |

| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ researchgate.netnih.gov |

| Ligand | Phosphine ligands such as X-Phos or P(2-furyl)₃ researchgate.netnih.gov |

| Reactants | Organozinc Halide + Organohalide |

| Solvent | THF, Toluene nih.govnih.gov |

| Temperature | Room temperature to 110 °C nih.govnih.gov |

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While the target compound "3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine" features a C-C bond, the Buchwald-Hartwig reaction would be the ideal strategy for synthesizing its isomer, 3,5-dichloro-2-(pyrrolidin-1-yl)pyridine . This reaction would directly couple pyrrolidine (as the amine) with 2,3,5-trichloropyridine (as the aryl halide) at the C2 position. researchgate.net This highlights the power of catalytic methods to selectively construct constitutional isomers based on the chosen strategy.

Multi-component Reaction Approaches for Integrated Synthesis

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, offer a highly efficient synthetic strategy. nih.gov While a specific MCR for this compound is not established, a hypothetical approach can be envisioned based on known pyridine syntheses.

For instance, a modified Hantzsch-type pyridine synthesis, which traditionally involves the condensation of aldehydes, β-ketoesters, and ammonia, could potentially be adapted. mdpi.com A more modern approach might involve a cascade reaction, such as a copper-catalyzed N-iminative cross-coupling followed by electrocyclization and oxidation, which has been used to create highly substituted pyridines from simple starting materials. nih.gov An integrated synthesis for the target molecule could hypothetically involve the condensation of a precursor for the pyrrolidine ring, a fragment that provides the C-C backbone of the pyridine, and a source for the chlorine atoms and the nitrogen atom in a one-pot process, rapidly assembling the complex scaffold.

Chemical Reactivity and Transformations of 3,5 Dichloro 2 Pyrrolidin 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine is rendered significantly electron-deficient by the electronegative nitrogen atom and the two chlorine substituents. This electronic nature primarily governs its susceptibility to various reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyridine Moiety

The electron-deficient nature of the 3,5-dichloropyridine (B137275) ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.gov In general, halopyridines are less reactive than acid chlorides but can be attacked by nucleophiles, often requiring heat to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com The positions ortho and para to the pyridine nitrogen are typically the most activated towards nucleophilic attack. youtube.com In the case of this compound, the chlorine atom at the 5-position is positioned para to the ring nitrogen, making it a likely site for substitution by strong nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the chloride ion restores the aromaticity of the pyridine ring. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations. The choice of nucleophile, solvent, and reaction temperature can influence the outcome and efficiency of the substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a 3,5-Dichloropyridine Scaffold

| Nucleophile | Reagent/Conditions | Product | Reference |

| Aniline | Heat | 5-Anilino-3-chloro-2-(pyrrolidin-2-yl)pyridine | researchgate.net |

| Sodium Methoxide | CH₃ONa, Methanol, Heat | 3-Chloro-5-methoxy-2-(pyrrolidin-2-yl)pyridine | lookchem.com |

| Piperidine | Piperidine, Heat | 3-Chloro-5-(piperidin-1-yl)-2-(pyrrolidin-2-yl)pyridine | researchgate.net |

Note: The reactions in this table are illustrative examples based on the general reactivity of dichloropyridines and may not represent experimentally verified transformations of this compound itself.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient character, which is further exacerbated by the two deactivating chlorine substituents. quimicaorganica.orgyoutube.com The nitrogen atom and the chloro groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). quimicaorganica.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. youtube.com

If an electrophilic substitution were to occur, it would be directed to the positions meta to the nitrogen atom, namely the 4- and 6-positions. However, Friedel-Crafts alkylations and acylations are typically not feasible as the Lewis acid catalysts would coordinate to the basic pyridine nitrogen. quimicaorganica.org Reactions like nitration and halogenation require harsh conditions and often result in low yields. youtube.com

A potential strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the corresponding 3,5-Dichloropyridine N-oxide . The N-oxide group is an electron-donating group that can activate the pyridine ring, particularly at the 4-position, towards electrophilic attack. researchgate.netarkat-usa.org For instance, the nitration of 3,5-dichloropyridine N-oxide can lead to the formation of the 4-nitro derivative. Subsequent deoxygenation of the N-oxide would provide a route to 4-substituted 3,5-dichloropyridines. youtube.com

Functionalization at Unsubstituted Positions of the Pyridine Ring

Recent advancements in C-H activation chemistry offer a powerful tool for the functionalization of otherwise unreactive C-H bonds in heterocyclic systems. nih.govresearchgate.net For this compound, the unsubstituted C-H bonds are at the 4- and 6-positions. Transition metal-catalyzed reactions, particularly with palladium, rhodium, or iridium catalysts, could potentially be employed to introduce various functional groups at these positions. nih.govnih.gov

These reactions often proceed through a mechanism involving coordination of the metal to the pyridine nitrogen, followed by oxidative addition into a C-H bond. chemrxiv.org The regioselectivity of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. This approach provides a more direct route to functionalized pyridines compared to traditional methods that may require the pre-installation of a leaving group.

Reactivity of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound is a saturated, electron-rich heterocycle with a secondary amine functionality. Its reactivity is distinct from that of the pyridine ring and offers opportunities for selective transformations.

N-Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine, making it amenable to a wide range of N-functionalization reactions. These reactions are typically straightforward and allow for the introduction of various substituents, which can significantly alter the physical and chemical properties of the parent molecule.

Common N-functionalization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylpyrrolidine derivatives.

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group on the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides to form N-sulfonylpyrrolidines.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to introduce an aryl group on the pyrrolidine nitrogen.

Table 2: Representative N-Functionalization Reactions of a 2-(Pyrrolidin-2-yl)pyridine Moiety

| Reaction Type | Reagent/Conditions | Product | Reference |

| N-Acylation | Acetyl chloride, Triethylamine | 1-Acetyl-2-(3,5-dichloropyridin-2-yl)pyrrolidine | researchgate.net |

| N-Alkylation | Methyl iodide, Potassium carbonate | 2-(3,5-Dichloropyridin-2-yl)-1-methylpyrrolidine | N/A |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | 2-(3,5-Dichloropyridin-2-yl)-1-(tosyl)pyrrolidine | N/A |

Note: The reactions in this table are illustrative examples based on the general reactivity of secondary amines and may not represent experimentally verified transformations of this compound itself.

Reactions at the Pyrrolidine Ring Carbons (e.g., C-H activation, oxidation)

The C-H bonds of the pyrrolidine ring, particularly those adjacent to the nitrogen atom (α-positions), can be susceptible to functionalization. The pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the selective functionalization of specific C-H bonds within the pyrrolidine ring. acs.orgacs.org

For instance, palladium-catalyzed C-H arylation has been demonstrated on pyrrolidine rings, with the regioselectivity being controlled by a directing group. acs.orgacs.org In the case of this compound, the pyridine nitrogen itself could potentially direct the functionalization to one of the C-H bonds of the pyrrolidine ring.

Oxidation of the pyrrolidine ring is another possible transformation. Strong oxidizing agents can lead to the opening of the ring or the formation of lactams. The specific outcome would depend on the reagents and conditions employed.

Ring-Opening or Rearrangement Reactions of the Pyrrolidine Moiety

While specific studies detailing the ring-opening or rearrangement of the pyrrolidine moiety in this compound are not extensively documented in publicly available literature, the reactivity can be inferred from established chemical principles and related transformations of similar N-heterocyclic systems. The pyrrolidine ring, a saturated heterocycle, is generally stable but can undergo ring-opening under specific conditions, often involving cleavage of the C-N or C-C bonds.

Potential pathways for ring-opening include:

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the pyrrolidine ring.

Reductive Cleavage: Certain reductive conditions, particularly with specific catalysts, can open the ring, often at a C-N bond.

Rearrangement Reactions: Acid- or base-catalyzed rearrangements, or those promoted by heat or light, could potentially lead to ring expansion or contraction. For instance, photochemical reactions have been shown to induce ring contraction in pyridines to form pyrrolidine derivatives, suggesting that skeletal rearrangements are plausible within this family of compounds. nih.gov

A notable reaction in the broader context of pyrrole (B145914) chemistry is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of pyrroles to pyridines. acs.org While this applies to the aromatic pyrrole, it highlights the potential for skeletal transformations in five-membered nitrogen heterocycles. More relevant to the saturated pyrrolidine ring are reactions involving its role as a nucleophile. For example, the nucleophilic ring-opening of activated aziridines (three-membered rings) is a well-established method for preparing nitrogen-containing bifunctional intermediates. mdpi.com This suggests that under appropriate activation, the pyrrolidine nitrogen could potentially participate in intramolecular reactions that might lead to rearrangement if a suitable electrophilic site were present.

Furthermore, research on the synthesis of substituted pyrrolidines often involves the cyclization of linear precursors or the transformation of other ring systems. organic-chemistry.org For example, acid-promoted synthesis of pyrrolidines from N-carbamate-protected amino alcohols demonstrates the manipulation of such structures under specific chemical environments. organic-chemistry.org

Interplay between Pyridine and Pyrrolidine Moieties

Electronic Influence of Each Heterocycle on the Other's Reactivity

The electronic landscape of the molecule is a direct consequence of the synergy between the two rings. The pyridine ring, particularly with two electron-withdrawing chlorine atoms, has a profound impact on the adjacent pyrrolidine ring.

Pyridine's Influence on Pyrrolidine: The 3,5-dichloropyridin-2-yl group acts as a strong electron-withdrawing substituent. This effect reduces the electron density on the pyrrolidine ring, particularly at the nitrogen atom. This decreased nucleophilicity and basicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine is a key feature. Computational studies on related systems, like 4-(pyrrolidin-2-yl)pyridine, using Density Functional Theory (DFT), have been employed to understand the electronic properties, such as HOMO-LUMO gaps, which are critical for predicting chemical reactivity. researchgate.net The electron-withdrawing nature of the pyridine ring can also influence the acidity of the N-H proton of the pyrrolidine, making it more susceptible to deprotonation under basic conditions.

Pyrrolidine's Influence on Pyridine: Conversely, the pyrrolidine ring, being an alkylamino substituent, acts as an electron-donating group towards the pyridine ring. This donation occurs primarily through the nitrogen lone pair and the sigma bonds (inductive effect). This electron donation partially counteracts the effect of the chlorine atoms, increasing the electron density on the pyridine ring, especially at the ortho and para positions relative to the point of attachment. This can influence the pyridine ring's susceptibility to electrophilic or nucleophilic attack. Studies on the electronic absorption spectra of pyridine in solution show how interactions, such as hydrogen bonding at the pyridine nitrogen, can affect its electronic transitions, an effect that would be modulated by the presence of the pyrrolidinyl substituent. nih.gov

The table below summarizes the expected electronic interplay based on the general characteristics of the substituents.

| Interacting Moiety | Electronic Effect on the Other Moiety | Consequence for Reactivity |

| 3,5-Dichloropyridin-2-yl | Electron-withdrawing (inductive and mesomeric) | Decreases nucleophilicity/basicity of pyrrolidine N; Increases acidity of pyrrolidine N-H |

| Pyrrolidin-2-yl | Electron-donating (inductive and mesomeric) | Increases electron density on the pyridine ring; Modulates the sites of electrophilic/nucleophilic attack on the pyridine ring |

This table is generated based on established principles of electronic effects in organic chemistry.

Conformationally Driven Reactivity and Stereochemical Control

The covalent bond linking the pyridine and pyrrolidine rings is a rotational axis that gives rise to different conformational isomers. The preferred spatial arrangement of the two rings is critical in dictating the molecule's reactivity, particularly in stereoselective transformations.

The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. beilstein-journals.org The substituents on the ring will preferentially occupy pseudo-axial or pseudo-equatorial positions to minimize steric strain. The relative orientation of the pyridine ring with respect to the pyrrolidine ring is determined by the dihedral angle between them. This conformation is influenced by steric hindrance between the hydrogen atom at the 6-position of the pyridine ring and the hydrogens on the pyrrolidine ring, as well as by potential intramolecular hydrogen bonding.

Studies on similar pyridin-2-yl derivatives have shown that intramolecular hydrogen bonding can significantly control the conformation. nih.gov For instance, an interaction between the pyridine nitrogen and the N-H proton of the pyrrolidine could lock the molecule into a specific conformation, thereby influencing which face of the pyrrolidine ring is more accessible for a chemical reaction. This has profound implications for stereochemical control.

In reactions involving the chiral center at the 2-position of the pyrrolidine, the preferred conformation will dictate the trajectory of incoming reagents, leading to diastereoselective outcomes. For example, in an alkylation reaction on the pyrrolidine nitrogen, the bulky dichloropyridyl group would likely direct the incoming electrophile to the less sterically hindered face of the molecule. The principles of stereoselectivity in reactions of pyrrolidine-derived enamines, for instance, are heavily debated, with conformational preferences playing a key role, although not always being the sole determining factor. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum is used to identify the different proton environments within the molecule. For 3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine, signals corresponding to both the dichloropyridine and the pyrrolidine (B122466) moieties are expected.

Pyridine (B92270) Ring Protons : The disubstituted pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms, these protons are expected to be deshielded and appear at lower field. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 4 (H-4). The H-4 proton would also appear as a doublet due to coupling with H-6.

Pyrrolidine Ring Protons : The saturated pyrrolidine ring exhibits more complex signals in the upfield region of the spectrum. The proton on the carbon adjacent to the pyridine ring (H-2') is a methine proton and would likely appear as a multiplet due to coupling with the adjacent CH₂ group. The remaining three CH₂ groups (at positions 3', 4', and 5') would present as complex multiplets. The N-H proton of the secondary amine would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-4 | 7.5 - 7.8 | d (doublet) |

| Pyridine H-6 | 8.0 - 8.3 | d (doublet) |

| Pyrrolidine NH | 1.5 - 3.5 | br s (broad singlet) |

| Pyrrolidine H -2' | 4.0 - 4.5 | m (multiplet) |

| Pyrrolidine CH₂ -3' | 1.8 - 2.2 | m (multiplet) |

| Pyrrolidine CH₂ -4' | 1.6 - 2.0 | m (multiplet) |

| Pyrrolidine CH₂ -5' | 2.9 - 3.4 | m (multiplet) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule, distinguishing between sp²-hybridized carbons of the aromatic pyridine ring and sp³-hybridized carbons of the saturated pyrrolidine ring.

Pyridine Ring Carbons : Five distinct signals are expected for the pyridine ring. The carbons bonded to chlorine (C-3 and C-5) and the carbon attached to the pyrrolidine ring (C-2) would show significant shifts. The chemical shifts for carbons in dichloropyridines are well-documented. chemicalbook.comresearchgate.net The C-2, C-3, and C-5 carbons would be significantly deshielded.

Pyrrolidine Ring Carbons : Four signals are expected for the sp³ carbons of the pyrrolidine ring. The carbon directly attached to the pyridine ring (C-2') would be the most downfield of the pyrrolidine carbons. The other three carbons (C-3', C-4', and C-5') would appear in the typical aliphatic region. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| Pyridine C -2 | 158 - 162 | sp² |

| Pyridine C -3 | 130 - 135 | sp² |

| Pyridine C -4 | 137 - 140 | sp² |

| Pyridine C -5 | 125 - 130 | sp² |

| Pyridine C -6 | 148 - 152 | sp² |

| Pyrrolidine C -2' | 60 - 65 | sp³ |

| Pyrrolidine C -3' | 25 - 30 | sp³ |

| Pyrrolidine C -4' | 24 - 28 | sp³ |

| Pyrrolidine C -5' | 45 - 50 | sp³ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a correlation between the pyridine H-4 and H-6 protons. Within the pyrrolidine ring, COSY would reveal the sequence of protons, for example, showing correlations between H-2' and the H-3' protons, H-3' and H-4' protons, and so on, confirming the ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the definitive assignment of each carbon atom that bears a proton by linking the already assigned proton signals to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is arguably the most powerful tool for connecting the different fragments of the molecule. A key correlation would be expected between the pyrrolidine H-2' proton and the pyridine C-2 carbon, definitively establishing the connection point between the two rings. researchgate.netjapsonline.com Other important HMBC correlations would further confirm the assignments within each ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. researchgate.net NOESY data can help determine the preferred conformation of the pyrrolidine ring and its spatial orientation relative to the pyridine ring by observing through-space interactions between specific protons on each ring.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two distinct nitrogen atoms in the molecule. ipb.ptjapsonline.com

Pyridine Nitrogen : This nitrogen is part of an aromatic, electron-deficient system. Its chemical shift is expected to be in the typical range for pyridinic nitrogens. researchgate.net

Pyrrolidine Nitrogen : This is a secondary amine nitrogen in a saturated, non-aromatic ring. It is expected to resonate at a much higher field (a lower δ value) compared to the pyridine nitrogen, reflecting its more shielded, amine-like electronic environment. nih.gov ¹H-¹⁵N HMBC experiments are often used to detect these signals at natural abundance. japsonline.com

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

N-H Stretch : A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretches : Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the pyrrolidine ring would appear just below 3000 cm⁻¹.

C=C and C=N Stretches : Aromatic ring stretching vibrations for the C=C and C=N bonds of the pyridine ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl Stretches : The carbon-chlorine stretching vibrations are expected to produce strong bands in the fingerprint region, generally between 600 and 800 cm⁻¹. ias.ac.in

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structural composition. For this compound, the Raman spectrum is expected to be a composite of the characteristic vibrations of the dichlorinated pyridine ring and the saturated pyrrolidine ring.

The vibrational modes of the pyridine ring are well-characterized and include several key features. researchgate.net The ring breathing modes, which involve the symmetric expansion and contraction of the entire aromatic ring, typically appear as intense bands in the Raman spectrum. For pyridine itself, a strong ring breathing mode (ν₁) is observed around 992 cm⁻¹. The presence of two chlorine atoms on the ring, as in 3,5-dichloropyridine (B137275), will perturb the electronic distribution and mass of the system, causing shifts in these vibrational frequencies. The C-Cl stretching vibrations are also expected to produce characteristic bands, typically in the lower frequency region of the spectrum.

The pyrrolidine ring contributes its own set of vibrational signatures. These are primarily associated with the stretching and bending of C-H and C-N bonds, as well as the deformations of the five-membered ring. researchgate.net Key expected vibrations include CH₂ stretching modes, CH₂ scissoring (bending) modes, and C-N stretching vibrations. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is also a characteristic feature, though it is often more prominent in infrared spectra.

The coupling of these two heterocyclic systems would result in a complex but highly specific Raman spectrum. The unique pattern of vibrational bands serves as a structural fingerprint, allowing for the unambiguous identification of this compound.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

| Pyridine Ring Breathing (ν₁) | ~980 - 1020 | Symmetric stretch of the pyridine ring |

| Pyridine Trigonal Ring Breathing (ν₁₂) | ~1020 - 1050 | Trigonal deformation of the pyridine ring |

| C-H Aromatic Stretch | ~3050 - 3100 | Stretching of C-H bonds on the pyridine ring |

| C-H Aliphatic Stretch | ~2850 - 2960 | Symmetric and asymmetric stretching of CH₂ groups in the pyrrolidine ring |

| Pyrrolidine Ring Deformation | ~850 - 950 | Puckering and twisting motions of the pyrrolidine ring |

| C-N Stretch | ~1100 - 1250 | Stretching of the C-N bonds within the pyrrolidine ring and linking to the pyridine |

| C-Cl Stretch | ~600 - 800 | Stretching of the carbon-chlorine bonds |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. missouri.eduyoutube.com This precision allows for the unambiguous determination of the elemental formula of a compound by distinguishing it from other molecules with the same nominal mass.

For this compound, the molecular formula is C₉H₁₀Cl₂N₂. The presence of chlorine is particularly significant due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M, M+2, and M+4 isotopic cluster in the mass spectrum. HRMS measures the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ³⁵Cl). missouri.edu The exact mass of the protonated molecule, [M+H]⁺, serves as a critical identifier in complex mixture analysis and for confirming the identity of a synthesized compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀Cl₂N₂ |

| Nominal Mass | 216 |

| Monoisotopic Mass (M) | 216.0219 |

| Calculated Exact Mass of [M+H]⁺ | 217.0297 |

| Elemental Composition | C: 50.00%, H: 4.63%, Cl: 32.87%, N: 12.50% |

Fragmentation Patterns and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. unt.eduyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of protonated this compound ([M+H]⁺, m/z 217) is expected to proceed through several key pathways. A primary fragmentation event would likely be the cleavage of the C-C bond between the pyridine and pyrrolidine rings. This could lead to the formation of a dichloropyridinyl radical and a protonated pyrrolidine fragment, or more likely, a protonated dichloropyridine fragment and a neutral pyrrolidine molecule.

Another major fragmentation pathway involves the pyrrolidine ring itself. Cleavage within this saturated ring can occur, leading to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄). Fragmentation of the aromatic ring, while requiring more energy, can also occur, potentially involving the loss of HCl or the chlorine radical. The analysis of these characteristic fragment ions allows for the reconstruction of the molecule's connectivity. nih.gov

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 217.0 | 147.0 | C₄H₈N | Dichloropyridine moiety |

| 217.0 | 70.1 | C₅H₃Cl₂N | Pyrrolidine moiety |

| 217.0 | 189.0 | C₂H₄ | Loss of ethylene from the pyrrolidine ring |

| 217.0 | 181.0 | HCl | Loss of hydrogen chloride |

| 147.0 | 112.0 | Cl | Loss of a chlorine radical from the dichloropyridine fragment |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction analysis involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. carleton.eduyoutube.com This analysis yields precise information on bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation in the solid state. ncl.ac.uk

For this compound, a single crystal X-ray structure would reveal the precise geometry of both the pyridine and pyrrolidine rings. It would confirm the substitution pattern and determine the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). Furthermore, it would define the relative orientation of the two heterocyclic rings, specifically the dihedral angle between the plane of the pyridine ring and the average plane of the pyrrolidine ring. Such data is invaluable for understanding the molecule's steric and electronic properties. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing

The data from X-ray crystallography also elucidates how molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces. rsc.orgnih.gov For this compound, several key interactions are expected to dictate the crystal packing.

The most significant interaction is likely to be hydrogen bonding. The secondary amine (N-H) of the pyrrolidine ring is a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor. nih.gov This could lead to the formation of strong N-H···N hydrogen bonds, linking molecules into chains or dimers. nih.govresearchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and properties of a compound from a theoretical standpoint. Methodologies such as Density Functional Theory (DFT) are routinely employed to provide insights that complement experimental findings. However, for 3,5-dichloro-2-(pyrrolidin-2-yl)pyridine, specific computational studies detailing these aspects are not present in the reviewed literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were identified that report the use of Density Functional Theory (DFT) to perform geometry optimization or to analyze the electronic structure of this compound. As such, data tables containing optimized bond lengths, bond angles, dihedral angles, and electronic properties like total energy or dipole moment for this specific molecule are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energies of these frontier orbitals and their distribution across the molecule indicate its electron-donating and accepting capabilities. A search for FMO analysis, including HOMO-LUMO energy gap calculations for this compound, yielded no specific results.

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and identifying sites prone to nucleophilic and electrophilic attack. There are currently no published MEP maps or associated studies for this compound.

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Stability

Natural Bond Orbital (NBO) analysis provides detailed insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule, contributing to the understanding of its stability. No NBO analysis has been reported in the literature for this compound. Consequently, data on donor-acceptor interactions and stabilization energies are unavailable.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are often performed to complement and aid in the assignment of experimental infrared and Raman spectra. A search for calculated vibrational frequencies and their correlation with experimental spectroscopic data for this compound did not yield any specific studies.

Thermodynamic Property Predictions (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational methods can predict the standard thermodynamic properties of a molecule, such as enthalpy of formation, entropy, and Gibbs free energy, at different temperatures. No studies containing predictions of these thermodynamic properties for this compound could be located.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry is a cornerstone of modern organic synthesis, offering a window into the energetic and structural transformations that molecules undergo.

Theoretical Investigation of Proposed Reaction Pathways

The synthesis of substituted pyrrolidines often involves cycloaddition reactions. acs.org A general and highly selective reductive [3 + 2] cycloaddition of amides and conjugated alkenes represents a modern strategy for creating structurally complex pyrrolidines. acs.org This method utilizes Vaska's complex and tetramethyldisiloxane (TMDS) to generate azomethine ylide species, which then undergo cycloaddition. acs.org For a molecule like this compound, theoretical investigations would likely explore pathways such as the iridium-catalyzed reductive generation of an azomethine ylide from a suitable precursor, followed by a [3 + 2] dipolar cycloaddition. acs.org Mechanistic studies often indicate that these reactions proceed through a syn-heteropalladation pathway.

Another potential reaction pathway for investigation is the Vilsmeier-Haack reaction. While typically used for formylation, it can lead to other products. For instance, the reaction with 2-chloropyrrole can produce (Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine. A proposed mechanism suggests the initial formation of a cation which, due to the electron-withdrawing nature of the chlorine atom, is electrophilic enough to react with a chloride anion, ultimately leading to the dichlorinated product after oxidation. mdpi.com

Transition State Analysis and Energy Barriers

Understanding the feasibility of a reaction pathway requires the analysis of its transition states and the associated energy barriers. For cycloaddition reactions leading to pyrrolidine (B122466) scaffolds, theoretical calculations often reveal that highly asynchronous transition states are energetically favored over synchronous ones. acs.org This preference is due to lower strain energy, except in cases where a highly stabilizing interaction energy between the reactants is present, driven by orbital and electrostatic interactions. acs.org The computational analysis of these transition states helps in predicting the regioselectivity and stereoselectivity of the reaction, which is crucial for the synthesis of complex molecules.

Advanced Computational Methodologies

Advanced computational methods offer deeper insights into the electronic structure and properties of molecules beyond simple geometric and energetic considerations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. This method is used to investigate electronic transitions and can help assign the bands observed in experimental UV-Vis spectra. researchgate.net For pyridine (B92270) derivatives, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), can provide information on the nature of electronic excitations, such as π → π* transitions. researchgate.netresearchgate.net The theoretical spectra computed in both gas phase and with solvent models (like the Polarizable Continuum Model, PCM) can show good agreement with experimental data. researchgate.net The analysis of molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides further understanding of the electronic behavior.

Table 1: Representative TD-DFT Data for Pyridine Derivatives

| Compound Family | Method | Predicted Transition (nm) | Oscillator Strength (f) | Transition Character |

| Thiazolo[3,2-a]pyridines | CAM-B3LYP/6-311G(d,p) | Varies | Varies | HOMO -> LUMO (π → π*) |

| Pyridine-based Chalcones | DFT | Varies | Varies | Intra-molecular Charge Transfer |

This table is illustrative and based on general findings for related pyridine compounds, not specific data for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density, revealing the nature of chemical bonds and intermolecular interactions. This analysis partitions the molecular space into atomic basins and identifies bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties at these critical points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), characterize the interactions. For example, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ > 0).

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize noncovalent interactions (NCIs). It is based on the relationship between the electron density and its gradient. The RDG function is plotted against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density itself (sign(λ₂)ρ). This results in a 3D representation of the NCI regions in a molecule. Different types of interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion, can be distinguished by the color of the isosurfaces. This method is particularly useful for understanding the forces that govern molecular recognition and crystal packing.

Derivatization Strategies for Research Applications

Functional Group Specific Derivatization

The derivatization strategies for 3,5-dichloro-2-(pyrrolidin-2-yl)pyridine are primarily centered on the reactivity of its specific functional groups. The most accessible and reactive site for derivatization is the secondary amine within the pyrrolidine (B122466) ring.

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily reacts with a variety of electrophilic reagents. This reactivity is the cornerstone of most derivatization strategies for this compound.

Acylation: The reaction of the pyrrolidine nitrogen with acylating agents, such as acid chlorides (e.g., benzoyl chloride) or acid anhydrides, is a common method for derivatization. This reaction forms a stable amide bond and can be used to introduce chromophores or other functional groups.

Sulfonylation: As previously discussed, sulfonyl chlorides like dansyl chloride react with the secondary amine to form sulfonamides. sdiarticle4.comnih.gov This is a robust reaction that is widely used in analytical derivatization for chromatography and mass spectrometry. sdiarticle4.comnih.govrsc.orgorganic-chemistry.orgcbijournal.com

Alkylation: While less common for analytical derivatization due to potential for over-alkylation and harsher reaction conditions, the pyrrolidine nitrogen can be alkylated. This type of functionalization is more often employed in synthetic chemistry to modify the core structure of the molecule.

The choice of derivatization reaction depends on the specific analytical goal, whether it is to enhance detectability, enable chiral separation, or improve chromatographic behavior.

| Reaction Type | Reagent Class | Resulting Functional Group | Application |

| Acylation | Acid Chlorides, Acid Anhydrides | Amide | Introduction of chromophores, modification for MS |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of chromophores/fluorophores, enhancement for MS |

| Carbamoylation | Isocyanates, Chloroformates | Carbamate/Urea | Introduction of chromophores/fluorophores, chiral derivatization |

Derivatization at Reactive Halogen Sites on the Pyridine (B92270) Ring

The presence of two chlorine atoms on the pyridine ring of this compound offers valuable opportunities for structural diversification through derivatization. These halogen sites are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The reactivity of the chlorine atoms can be influenced by the electronic properties of the pyridine ring and the adjacent pyrrolidinyl substituent.

One of the most widely employed methods for the derivatization of chloro-pyridines is the Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.orgharvard.eduorganic-chemistry.orglibretexts.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the chlorinated pyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For substrates similar to this compound, such as 2,3,5-trichloropyridine (B95902), palladium acetate (B1210297) has been used as a catalyst in a ligand-free system, highlighting a potentially efficient and environmentally friendly approach. nih.gov The reaction with various arylboronic acids can proceed in an aqueous phase, yielding 3,5-dichloro-2-arylpyridines. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of Suzuki-Miyaura couplings to include less reactive aryl chlorides. organic-chemistry.org

Another key derivatization strategy is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This reaction is instrumental in introducing a wide array of amino functionalities to the pyridine core. The development of successive generations of catalyst systems, featuring various phosphine ligands, has enabled the coupling of a broad range of amines, including primary and secondary amines, with aryl chlorides under increasingly mild conditions. wikipedia.org The choice of a suitable base, such as sodium tert-butoxide or cesium carbonate, is critical for the reaction's success. libretexts.org

The regioselectivity of these cross-coupling reactions on this compound would be an important consideration for synthetic design. The electronic environment of the two chlorine atoms, influenced by the nitrogen atom in the pyridine ring and the pyrrolidinyl group, may lead to differential reactivity, potentially allowing for selective mono- or di-substitution under controlled reaction conditions.

Below are representative data tables illustrating typical conditions for these derivatization reactions based on studies of analogous chlorinated pyridine systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridine Analogs

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | nih.govorganic-chemistry.org |

| Ligand | None (ligand-free), P(t-Bu)₃, PCy₃, SPhos | nih.govorganic-chemistry.orgharvard.edu |

| Boron Reagent | Arylboronic acids, Alkylboronic acids | nih.govorganic-chemistry.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govharvard.edu |

| Solvent | Water/Organic Solvent mixtures, Toluene, Dioxane | nih.govharvard.edu |

| Temperature | Room Temperature to 100 °C | organic-chemistry.orgharvard.edu |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyridine Analogs

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | acsgcipr.org |

| Ligand | BINAP, DPPF, RuPhos, tBuBrettPhos | wikipedia.orglibretexts.org |

| Amine | Primary amines, Secondary amines, Anilines | wikipedia.orgorganic-chemistry.org |

| Base | NaOt-Bu, LHMDS, Cs₂CO₃ | libretexts.org |

| Solvent | Toluene, Dioxane, THF | libretexts.org |

| Temperature | Room Temperature to Elevated Temperatures | libretexts.org |

Introduction of Other Functional Groups for Subsequent Chemical Transformations

Beyond direct C-C and C-N bond formation, the reactive chlorine atoms on the this compound scaffold serve as handles for the introduction of a wider variety of functional groups. These transformations can pave the way for further, more complex molecular architectures.

For instance, the chloro substituents can be displaced by other nucleophiles under specific conditions. While direct nucleophilic aromatic substitution (SNAr) on chloropyridines can be challenging, the use of strong nucleophiles or specific reaction conditions can facilitate the introduction of oxygen or sulfur-based functionalities.

Furthermore, the initial products of Suzuki-Miyaura or Buchwald-Hartwig reactions can themselves be substrates for subsequent transformations. For example, if an aryl group introduced via Suzuki coupling contains a suitable functional group, such as an ester or a nitro group, this can be further modified. An ester could be hydrolyzed to a carboxylic acid, which can then be converted to an amide, while a nitro group can be reduced to an amine, opening up a plethora of further derivatization possibilities.

The introduction of a cyano group is another valuable transformation, as the nitrile functionality is a versatile precursor for various other groups. For example, the reaction of a chloropyridine with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst, can yield a cyanopyridine. The resulting nitrile can then be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, significantly expanding the chemical space accessible from the initial dichlorinated scaffold. The synthesis of pyridine-3,5-dicarbonitriles from di-bromo precursors has been reported, suggesting a similar transformation could be applied to the dichloro-analogue. beilstein-journals.org

Transition metal-catalyzed cycloaddition reactions also offer a pathway to construct new ring systems fused to the pyridine core. For instance, a [2+2+2] cycloaddition reaction involving a diyne and a nitrile derivative can be catalyzed by transition metals like iron(II) to form a new pyridine ring. rsc.org While not a direct derivatization of the chloro group, this highlights the potential for building complex polycyclic structures from functionalized pyridine precursors.

The strategic introduction of these diverse functional groups is essential for creating libraries of compounds for various research applications, allowing for a systematic exploration of structure-activity relationships.

Table 3: Potential Functional Group Interconversions

| Initial Functional Group | Reagent/Reaction | Resulting Functional Group |

| Chloro | Arylboronic acid, Pd catalyst | Aryl |

| Chloro | Amine, Pd catalyst | Amino |

| Chloro | CuCN or Zn(CN)₂/Pd catalyst | Cyano |

| Cyano | H₃O⁺ | Carboxylic Acid |

| Cyano | H₂/Catalyst or LiAlH₄ | Aminomethyl |

| Aryl-NO₂ | H₂/Pd/C or SnCl₂ | Aryl-NH₂ |

| Aryl-COOR | LiOH or NaOH | Aryl-COOH |

| Aryl-COOH | SOCl₂, then Amine | Aryl-CONH-R |

Coordination Chemistry and Ligand Applications

3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine as a Ligand

The structure of this compound suggests its role as a potentially versatile ligand in coordination chemistry. The presence of two nitrogen atoms in different chemical environments allows for various modes of coordination with metal ions.

Potential Metal Coordination Sites: Pyridine (B92270) Nitrogen and Pyrrolidine (B122466) Nitrogen

The two primary sites for metal coordination on the this compound molecule are the nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrolidine ring. The pyridine nitrogen, being part of an aromatic system, is an sp²-hybridized donor. The pyrrolidine nitrogen, on the other hand, is an sp³-hybridized secondary amine. This difference in hybridization and electronic environment leads to distinct donor properties. The pyridine nitrogen is generally a weaker base compared to the aliphatic pyrrolidine nitrogen. However, the presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions of the pyridine ring further reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and potential coordinating ability. nih.gov In contrast, the pyrrolidine nitrogen is expected to be a stronger Lewis base, making it a more favorable coordination site for many metal ions.

Chelation Modes and Ring Sizes in Coordination Complexes

Given the presence of two nitrogen donor atoms, this compound is capable of acting as a bidentate ligand, forming a chelate ring with a metal center. Chelation involving both the pyridine and pyrrolidine nitrogens would result in the formation of a stable five-membered ring. This is a common and favored ring size in coordination chemistry, contributing to the thermodynamic stability of the resulting complex. The ability of similar 2-substituted pyridine ligands to form such five-membered chelate rings with metal ions is well-documented. rsc.org

Synthesis of Coordination Complexes

The synthesis of coordination complexes with this compound as a ligand would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reaction with Transition Metal Ions to Form Discrete Complexes

It is anticipated that this compound will react with a variety of transition metal ions to form discrete molecular complexes. The general synthetic approach would involve dissolving the ligand and a metal salt, such as a halide or perchlorate (B79767) of a transition metal, in a solvent in which both are soluble. jscimedcentral.com Gentle heating and stirring would likely facilitate the reaction to form the complex, which could then be isolated by cooling, evaporation of the solvent, or precipitation by adding a less-polar solvent. The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) would depend on the coordination preferences of the metal ion and the reaction conditions.

Influence of Metal Center, Oxidation State, and Counterions on Complex Formation

The formation and nature of the coordination complexes of this compound are expected to be significantly influenced by several factors:

Metal Center: Different metal ions have distinct coordination preferences in terms of coordination number and geometry. For instance, square planar geometries are common for Pd(II) and Pt(II), while tetrahedral or octahedral geometries are often observed for Co(II) and Ni(II). acs.orgwikipedia.org

Oxidation State: The oxidation state of the metal ion affects its Lewis acidity and, consequently, its affinity for the nitrogen donor atoms. Higher oxidation states generally lead to stronger metal-ligand bonds.

Structural and Electronic Characterization of Metal Complexes

The characterization of the metal complexes of this compound would involve a combination of spectroscopic and analytical techniques to determine their structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy would be used to characterize the complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination would provide evidence of complex formation and information about the solution-state structure. Infrared (IR) spectroscopy would show shifts in the vibrational frequencies of the C=N (pyridine) and N-H (pyrrolidine) bonds upon coordination.

The electronic properties of the complexes could be investigated using techniques such as UV-visible spectroscopy, which would reveal information about the d-d electronic transitions of the metal center and any charge-transfer bands. Cyclic voltammetry could be employed to study the redox behavior of the metal center in the complex. The electron-withdrawing nature of the chloro substituents on the pyridine ring is expected to influence the electronic properties of the metal center, potentially making it more electrophilic. nih.gov

Representative Data for Analogous Metal Complexes:

The following table provides representative data for metal complexes with ligands analogous to this compound, such as 2-(pyrrolidin-2-yl)pyridine and 3,5-dichloropyridine (B137275), to illustrate the expected range of structural and spectroscopic parameters.

| Complex | Metal-Nitrogen Bond Length (Å) | N-M-N Bond Angle (°) | Key IR Bands (cm⁻¹) |

| [Cu(3,5-dichloropyridine)₂Br₂] | Cu-N: ~2.02 | N/A (monodentate) | Pyridine ring vibrations: ~1600-1400 |

| [Pd(2-(pyridin-2-yl)pyrrolidine)Cl₂] | Pd-N(py): ~2.04, Pd-N(pyr): ~2.06 | ~82 | Pyridine ring: ~1610, N-H stretch: ~3200 |

| [Ni(2-(2-pyridyl)pyrrolide)₂] | Ni-N(py): ~1.9, Ni-N(pyr): ~1.88 | ~90 | Pyridine ring: ~1600 |

Note: The data in this table is illustrative and based on structurally similar compounds. Actual values for complexes of this compound may vary.

X-ray Diffraction of Metal Complexes for Coordination Geometry and Bond Lengths

While specific X-ray diffraction data for metal complexes of this compound are not extensively documented in publicly available literature, the coordination behavior of similar dichloropyridine ligands has been studied. For instance, the crystal structures of copper(II) bromide complexes with 3,5-dichloropyridine reveal the formation of coordination polymers. nih.govclarku.edunih.gov In these structures, the pyridine nitrogen coordinates to the copper center, with Cu-N bond lengths around 2.039 Å. nih.gov The copper ions are bridged by bromide ions, forming one-dimensional chains. nih.govclarku.edunih.gov

For a bidentate ligand like this compound, coordination to a metal center would likely involve both the pyridine and the pyrrolidine nitrogen atoms, forming a stable five-membered chelate ring. The geometry around the metal center would be influenced by the metal's coordination preferences and the steric bulk of the ligand. In complexes with other pyridine-containing ligands, coordination geometries ranging from distorted tetrahedral to octahedral have been observed. mdpi.comjocpr.com For example, a zinc(II) complex with ethyl nicotinate (B505614) and chloride ligands adopts a distorted tetrahedral geometry. mdpi.com In contrast, a cobalt(II) complex with 4,4'-bipyridine (B149096) and water ligands exhibits a distorted octahedral geometry. researchgate.net The specific bond lengths and angles in complexes of this compound would be precisely determined by single-crystal X-ray diffraction studies.

Table 1: Representative Bond Lengths in a Copper(II) Bromide Complex with 3,5-Dichloropyridine nih.gov

| Bond | Bond Length (Å) |

| Cu1—N1 | 2.039(3) |

| Cu1—Br1 | 2.4246(4) |

Spectroscopic Signatures of Coordination (e.g., NMR, IR, UV-Vis, Mössbauer Spectroscopy)

Spectroscopic techniques are invaluable for characterizing the coordination of this compound to metal ions.

NMR Spectroscopy: Upon coordination, shifts in the ¹H and ¹³C NMR signals of the ligand are expected. The protons and carbons near the nitrogen donor atoms would be most affected. For instance, in lanthanide(III) complexes with pyridine-containing macrocycles, significant changes in the NMR spectra are observed, reflecting the coordination environment and solution dynamics. nih.gov The chirality of the pyrrolidine ring in this compound would also make NMR a powerful tool for studying the stereochemistry of its metal complexes.

IR Spectroscopy: Infrared spectroscopy can provide direct evidence of coordination. The stretching frequencies of the C=N and C-N bonds in the pyridine and pyrrolidine rings are expected to shift upon complexation with a metal ion. Studies on poly(4-vinylpyridine) complexes have shown that the pyridine ring vibrations shift to higher wavenumbers upon coordination to a ruthenium center. kpi.ua Similar shifts would be anticipated for this compound complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of this compound complexes would be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to the π-π* transitions of the pyridine ring. The positions and intensities of these bands would be sensitive to the nature of the metal ion and the coordination geometry. For example, the UV-Vis spectra of silver(I) complexes with terpyridine ligands show distinct absorption bands that change upon complexation. researchgate.net

Mössbauer Spectroscopy: For complexes involving Mössbauer-active nuclei like iron-57, this technique could provide detailed information about the oxidation state, spin state, and coordination environment of the iron center.

Computational Modeling of Ligand-Metal Interactions and Electronic Structure of Complexes

Density Functional Theory (DFT) is a powerful computational tool for modeling the geometric and electronic structures of metal complexes. nih.gov For a ligand like this compound, DFT calculations can be used to:

Optimize Geometries: Predict the most stable coordination geometry of its metal complexes, including bond lengths and angles. redalyc.orgscispace.comscielo.org.co

Calculate Association Energies: Determine the stability of the complexes. redalyc.org

Analyze Electronic Structure: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the complexes. redalyc.orgscispace.comscielo.org.co

Computational studies on similar pyridine-derivative complexes have successfully correlated theoretical calculations with experimental data, providing valuable insights into the ligand-metal interactions. redalyc.orgscispace.comscielo.org.co For instance, DFT studies on complexes of a pyridine-hydrazone ligand with various divalent metal ions have elucidated the influence of the metal on the complex's geometry and stability. redalyc.orgscispace.comscielo.org.co

Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Pyridine-Hydrazone Complexes scispace.com

| Metal Ion | ΔE (HOMO-LUMO) (eV) |

| Zn²⁺ | 3.81 |

| Cu²⁺ | 1.58 |

| Ni²⁺ | 1.63 |

| Co²⁺ | 1.69 |

Potential Applications in Catalysis and Materials Science

The distinct electronic and steric properties of this compound make it a promising candidate for various applications in catalysis and materials science.

Exploration as Chiral Ligands in Asymmetric Catalysis

The presence of a chiral pyrrolidine ring makes this compound an attractive ligand for asymmetric catalysis. researchgate.net Chiral pyridine-containing ligands have been successfully employed in a wide range of enantioselective transformations. nih.govhkbu.edu.hkresearchgate.net The dichloropyridine unit can electronically tune the metal center, while the chiral pyrrolidine can effectively control the stereochemical outcome of the reaction.

Potential catalytic applications include:

Asymmetric Hydrogenation: Chiral diamine ligands derived from pyrrolidine have been used in the asymmetric hydrogenation of ketones. researchgate.net

Asymmetric C-C Bond Formation: Pyrrolidine-based ligands have shown high enantioselectivity in reactions like diethylzinc (B1219324) additions. researchgate.net

Asymmetric C-H Activation: Chiral pyridine-type ligands have been utilized in iridium-catalyzed C-H borylation reactions. nih.gov

The modular nature of this ligand would allow for further modifications to fine-tune its steric and electronic properties for specific catalytic applications.

Applications in Supramolecular Chemistry and Self-Assembly

The ability of the pyridine and pyrrolidine nitrogen atoms to coordinate to metal ions makes this compound a suitable building block for supramolecular assemblies. The formation of coordination polymers with 3,5-disubstituted pyridines demonstrates the potential for creating extended one-, two-, or three-dimensional structures. nih.govclarku.edunih.gov The chirality of the ligand could also be used to direct the formation of chiral supramolecular architectures, which are of interest for applications in chiral separations and enantioselective sensing.

Investigation in Sensing and Functional Materials Development

Complexes of this compound with luminescent metal ions, such as lanthanides, could lead to the development of new functional materials. Lanthanide complexes with pyridyl adducts are known to exhibit characteristic luminescence, making them suitable for applications in optical sensing, bio-imaging, and light-emitting devices. mdpi.com The dichloropyridine moiety can influence the energy of the ligand's triplet state, which is crucial for efficient energy transfer to the lanthanide ion and thus for bright luminescence. The pyrrolidine group could be further functionalized to introduce specific recognition sites for sensing applications.

3,5 Dichloro 2 Pyrrolidin 2 Yl Pyridine As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Systems